molecular formula C25H24N2O3 B3567681 N-[1-(anilinocarbonyl)-2-(4-isopropoxyphenyl)vinyl]benzamide

N-[1-(anilinocarbonyl)-2-(4-isopropoxyphenyl)vinyl]benzamide

Cat. No.: B3567681
M. Wt: 400.5 g/mol
InChI Key: YGLAJXGEFPNMRR-HAVVHWLPSA-N
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Description

“N-[1-(anilinocarbonyl)-2-(4-isopropoxyphenyl)vinyl]benzamide” is a complex organic compound. It contains an aniline group (a benzene ring attached to an amino group), a benzamide group (a benzene ring attached to a carboxamide group), and an isopropoxyphenyl group (a benzene ring with an isopropoxy group attached). The presence of these functional groups suggests that this compound could have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate benzene derivatives. The exact synthesis pathway would depend on the specific reactions used, and could involve techniques such as Friedel-Crafts acylation, nucleophilic aromatic substitution, or others. Without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is likely to be quite complex. It would have a large, flat, aromatic region due to the benzene rings, with various functional groups attached. These groups would likely cause the molecule to have regions of differing electron density, which could affect its reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The benzene rings could potentially undergo electrophilic aromatic substitution reactions, while the amide group could participate in condensation or hydrolysis reactions. The amino group could also potentially be involved in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzene rings would likely make it relatively nonpolar and insoluble in water. The exact properties would depend on factors such as the specific arrangement of the atoms and the presence of any charges .

Mechanism of Action

Without specific information about the intended use of this compound, it’s difficult to speculate about its mechanism of action. If it were a drug, for example, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “N-[1-(anilinocarbonyl)-2-(4-isopropoxyphenyl)vinyl]benzamide” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and using the compound only in a well-ventilated area or under a fume hood .

Future Directions

The potential future directions for research on this compound would depend on its properties and the results of initial studies. If it shows promising activity in a particular area (such as biological activity if it’s a drug), then future research could focus on optimizing its activity, studying its mechanism of action in more detail, or investigating its potential applications .

Properties

IUPAC Name

N-[(E)-3-anilino-3-oxo-1-(4-propan-2-yloxyphenyl)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-18(2)30-22-15-13-19(14-16-22)17-23(25(29)26-21-11-7-4-8-12-21)27-24(28)20-9-5-3-6-10-20/h3-18H,1-2H3,(H,26,29)(H,27,28)/b23-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLAJXGEFPNMRR-HAVVHWLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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